molecular formula C16H20O B14475122 2,4-Dimethyl-5-[4-(propan-2-yl)phenyl]penta-2,4-dienal CAS No. 65323-50-4

2,4-Dimethyl-5-[4-(propan-2-yl)phenyl]penta-2,4-dienal

Cat. No.: B14475122
CAS No.: 65323-50-4
M. Wt: 228.33 g/mol
InChI Key: MDVJJRUESMMNPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-5-[4-(propan-2-yl)phenyl]penta-2,4-dienal is an organic compound characterized by its unique structure, which includes a penta-2,4-dienal backbone with dimethyl and isopropylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-[4-(propan-2-yl)phenyl]penta-2,4-dienal typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the conjugated dienal system. The reaction conditions often require the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-[4-(propan-2-yl)phenyl]penta-2,4-dienal can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the conjugated dienal system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the dienal system.

Scientific Research Applications

2,4-Dimethyl-5-[4-(propan-2-yl)phenyl]penta-2,4-dienal has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-[4-(propan-2-yl)phenyl]penta-2,4-dienal involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. The specific pathways and targets depend on the compound’s derivatives and their interactions with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl-5-phenylpenta-2,4-dienal
  • 2,4-Dimethyl-5-[4-(methyl)phenyl]penta-2,4-dienal
  • 2,4-Dimethyl-5-[4-(ethyl)phenyl]penta-2,4-dienal

Uniqueness

2,4-Dimethyl-5-[4-(propan-2-yl)phenyl]penta-2,4-dienal is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

CAS No.

65323-50-4

Molecular Formula

C16H20O

Molecular Weight

228.33 g/mol

IUPAC Name

2,4-dimethyl-5-(4-propan-2-ylphenyl)penta-2,4-dienal

InChI

InChI=1S/C16H20O/c1-12(2)16-7-5-15(6-8-16)10-13(3)9-14(4)11-17/h5-12H,1-4H3

InChI Key

MDVJJRUESMMNPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C)C=C(C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.